Cas no 82373-94-2 (2,3,5,4'-Tetrahydroxy stilbene-2-Ο-β-D-glucoside)

2,3,5,4'-Tetrahydroxy stilbene-2-O-β-D-glucoside is a naturally occurring flavonoid glycoside that exhibits potent antioxidant and anti-inflammatory properties. This compound has been shown to possess neuroprotective effects, scavenging free radicals and inhibiting oxidative stress in neuronal cells. Its stable structure and bioavailability make it an attractive candidate for further research and potential therapeutic applications.
2,3,5,4'-Tetrahydroxy stilbene-2-Ο-β-D-glucoside structure
82373-94-2 structure
Product Name:2,3,5,4'-Tetrahydroxy stilbene-2-Ο-β-D-glucoside
CAS No:82373-94-2
MF:C20H22O9
MW:406.383286952972
MDL:MFCD00238694
CID:60430
PubChem ID:5321884
Update Time:2026-01-21

2,3,5,4'-Tetrahydroxy stilbene-2-Ο-β-D-glucoside Chemical and Physical Properties

Names and Identifiers

    • 2,3,5,4'-Tetrahydroxy stilbene-2-Ο-β-D-glucoside
    • 2,3,5,4'-Tetrahydroxystilbene-2-O-beta-D-glucopyranoside
    • 2,3,5,4'-tetera-hydroxystilbene-2-O-β-D-glucoside
    • 2,3,4',5-Tetrahydroxystilbene 2-O-D-glucoside
    • 2,3,5,4' -tetrahydroxystibene -2-O-β-D –glucoside
    • 2,3,5,4-tetrahydroxyldiphenylethylene-2-o-glucoside
    • 2,3,5,4'-Tetrahydroxystilbene 2-O-glucoside
    • 2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-glucoside
    • 2,3,5,4'-TETRAHYDROXYSTILBENE-2-O-B-D-GLUCOPYRANOSIDE
    • b-D-Glucopyranoside,2,4-dihydroxy-6-[(1E)-2-(4-hydroxyphenyl)ethenyl]phenyl
    • CIS,2,3,5,4-tetrahydroxyl diphenylethylene-2-o-glucoside
    • 2,3,4,5,6-PENTAFLUOROPHENYL4-BROMO-2-CHLOROBENZENESULFONATE
    • 2,3,5,4'-tetera-hydroxystilbenen-2-O-Beta-D-glucoside
    • 2,3,5,4'-tetrahydroxystibene-2-O-Beta-D glucoside
    • 2,3,5,4'-Tetrahydroxystilbene-2-O-β-D-glucopyranoside
    • 2,4-Dihydroxy-6-[(1E)-2-(4-hydroxyphenyl)ethenyl]phenyl β-D-Glucopyranoside
    • EH-201
    • THSG
    • Tetrahydroxystilbene glucoside
    • 2,3,5,4′-Tetrahydroxystilbene 2-O-β-D-glucoside
    • 2,3,5,4'-Tetrahydroxy;stilbene-2-Ο-β-D- glucoside
    • Tetrahydroxystilbene Glucoside
    • 2,3,5,4'-Tetra-hydroxystilbene-2-O-beta-D-glucopyranoside
    • Astragalus polyphenols
    • 2,3,5,4-tetrahydroxyl diphenylethylene-2-o-glucoside
    • 54QRI6OKJ5
    • 2,3,5,4'-Tetrahydroxystilbene-2-O-beta-D-glucoside
    • (2S,3R,4S,5S,6R)-2-(2,4-dihydroxy-6-((E)-4-hydroxystyryl)phenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
    • (2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymeth
    • (2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-
    • 2,4-Dihydroxy-6-[(1E)-2-(4-hydroxyphenyl)ethenyl]phenyl β-D-glucopyranoside (ACI)
    • β-D-Glucopyranoside, 2,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethenyl]phenyl, (E)- (ZCI)
    • (E)-2,3,5,4′-Tetrahydroxy stilbene-2-O-glucoside
    • 2,3,4′,5-Tetrahydroxystilbene 2-O-D-glucoside
    • trans-2,3,5,4′-Tetrahydroxystilbene-2-O-β-d-glucopyranoside
    • 2,3,5,4'-Tetrahydroxystilbene 2-O--D-glucoside
    • MFCD00238694
    • CCG-268716
    • AfAE'Adaggeratrade markAfA centA centasA notA em leaderA inverted exclamation mark-D-glucoside
    • SCHEMBL2688101
    • 2,3,5,4'-Tetrahydroxystilbene 2-O-glucosid
    • 2,3,5,4'-Tetrahydroxytoluylene-2-beta-D-glucopyranoside
    • 2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl beta-D-glucopyranoside
    • 2,3,5,4'-Tetrahydroxystilbene 2-O-fA-D-Glucoside
    • Q-100633
    • 2,3,5,4'-Tetrahydroxystilbene 2-O-b-D-glucoside
    • 2,3,5,4'-Tetrahydroxytoluylene-2-beta-D-glucoside
    • CHEBI:140850
    • tetrahydroxyldiphenylethylene-2-o-glucoside
    • s3906
    • (E)-2,3,5,4'-tetrahydroxystilbene-2-O-beta-D-glucoside
    • 2,3,5,4'-Tetrahydroxyl diphenylethylene-2-O-glucoside
    • 2,3,5,4'-TETRAHYDROXYSTILBENE-2-O-.BETA.-D-GLUCOSIDE
    • AC-33974
    • F16062
    • 2,3,5,4'-Tetrahydroxy stilbene-2---D-glucoside
    • 2,3,5,4'-tetrahydroxystilbene 2-O-beta-D-glucoside
    • trans-2,3,5,4'-tetrahydroxystilbene-2-O-beta-D-glucoside
    • DTXSID801242061
    • AKOS030530177
    • (2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
    • 2,3,5,4-tetrahydroxyl-diphenylethylene-2-o-glucoside
    • UNII-54QRI6OKJ5
    • 55327-45-2
    • NCGC00482790-01
    • A864422
    • BDBM50020713
    • 2,3,5,4'-TETRAHYDROXYSTILBENE-2-O-BETA-D-GLUCOSIDE (USP-RS)
    • T3513
    • W-203871
    • 2,3,5,4'-TETRAHYDROXYSTILBENE-2-O-BETA-D-GLUCOSIDE [USP-RS]
    • SCHEMBL17507729
    • 2,4-DIHYDROXY-6-((1E)-2-(4-HYDROXYPHENYL)ETHENYL)PHENYL .BETA.-D-GLUCOPYRANOSIDE
    • 2,3,5,4'-Tetrahydroxystilbene 2-O-AfAE'A centa' notA inverted exclamation markAfasA'A
    • 2,3,5,4-Tetrahydroxy stilbene-2-Omicron-beta-D-glucoside
    • beta-D-Glucopyranoside, 2,4-dihydroxy-6-((1E)-2-(4-hydroxyphenyl)ethenyl)phenyl
    • 2,3,5,4'-Tetrahydroxyl-diphenylethylene-2-O-beta-D-glucoside
    • tetrahydroxyl diphenylethylene-2-o-gluco
    • CHEMBL460860
    • 2,3,5,4'-Tetrahydroxystilbene-2-O-ss-D-glucoside
    • AKOS040758637
    • 82373-94-2
    • B-D-GLUCOPYRANOSIDE,2,4-DIHYDROXY-6-[2-(4-HYDROXYPHENYL)ETHENYL]PHENYL
    • 2,4-Dihydroxy-6-((1E)-2-(4-hydroxyphenyl)ethenyl)phenyl beta-D-glucopyranoside
    • beta-D-Glucopyranoside, 2,4-dihydroxy-6-(2-(4-hydroxyphenyl)ethenyl)phenyl
    • Tetrahydroxystilbene-2-O-??-D-glucoside
    • (2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)vinyl]phenoxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol
    • 2,3,4',5-Tetrahydroxystilbene 2-O-Glucoside
    • .BETA.-D-GLUCOPYRANOSIDE, 2,4-DIHYDROXY-6-((1E)-2-(4-HYDROXYPHENYL)ETHENYL)PHENYL
    • .BETA.-D-GLUCOPYRANOSIDE, 2,4-DIHYDROXY-6-(2-(4-HYDROXYPHENYL)ETHENYL)PHENYL, (E)-
    • beta-D-Glucopyranoside, 2,4-dihydroxy-6-(2-(4-hydroxyphenyl)ethenyl)phenyl, (E)-
    • (E)-2,3,5,4'-Tetrahydroxy stilbene-2-O-glucoside
    • 2,3,5,4'-tetrahydroxystilbene-2-O-?-D-glucoside
    • AS-76404
    • [ "" ]
    • 2,3,4',5-Tetrahydroxystilbene 2-O-beta-D-glucopyranoside
    • tetrahydroxyl diphenylethylene-2-o-glucoside
    • TS-09048
    • GLXC-02856
    • 2,3,5,4'-Tetrahydroxystilbene-2-O-
    • A-D-glucoside
    • CS-0008935
    • TSG
    • HY-N0403
    • DA-69632
    • 2,3,4',5-Tetrahydroxystilbene 2-O-
    • 2,3,5,4a(2)-Tetrahydroxystilbene 2-O-I(2)-D-glucoside
    • Tetrahydroxystilbene-2-O-beta-D-glucoside
    • MDL: MFCD00238694
    • Inchi: 1S/C20H22O9/c21-9-15-16(25)17(26)18(27)20(28-15)29-19-11(7-13(23)8-14(19)24)4-1-10-2-5-12(22)6-3-10/h1-8,15-18,20-27H,9H2/b4-1+/t15-,16-,17+,18-,20+/m1/s1
    • InChI Key: JAYVHSBYKLLDJC-DSNJPTTOSA-N
    • SMILES: O([C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O1)C1=C(O)C=C(O)C=C1/C=C/C1C=CC(O)=CC=1

Computed Properties

  • Exact Mass: 406.12600
  • Monoisotopic Mass: 406.12638228 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 7
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 536
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 406.4
  • XLogP3: 1
  • Topological Polar Surface Area: 160

Experimental Properties

  • Color/Form: Powder
  • Solubility: H2O: soluble5mg/mL, clear (warmed)
  • PSA: 160.07000
  • LogP: 0.15250
  • Boiling Point: 715°C at 760 mmHg
  • Refractive Index: 1.76
  • Flash Point: 386.2°C
  • Density: 1.593g/cm3

2,3,5,4'-Tetrahydroxy stilbene-2-Ο-β-D-glucoside Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319
  • Warning Statement: P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/38
  • Safety Instruction: 26
  • Hazardous Material Identification: Xi
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

2,3,5,4'-Tetrahydroxy stilbene-2-Ο-β-D-glucoside Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
MedChemExpress
HY-N0652-10mM*1mLinDMSO
2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-glucoside
82373-94-2 99.20%
10mM*1mLinDMSO
¥550 2023-07-26
MedChemExpress
HY-N0652-10mg
2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-glucoside
82373-94-2 99.91%
10mg
¥500 2025-04-15
MedChemExpress
HY-N0652-25mg
2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-glucoside
82373-94-2 99.91%
25mg
¥1000 2025-04-15
MedChemExpress
HY-N0652-50mg
2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-glucoside
82373-94-2 99.91%
50mg
¥1400 2025-04-15
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T110192-20mg
2,3,5,4'-Tetrahydroxy stilbene-2-Ο-β-D-glucoside
82373-94-2 ,>98%
20mg
¥352.90 2023-09-01
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BZP0269-20mg
2,3,5,4'-Tetrahydroxy stilbene-2-Ο-β-D-glucoside
82373-94-2 HPLC≥98%
20mg
¥320元 2023-09-15
ChemFaces
CFN99995-20mg
2,3,5,4'-Tetrahydroxyl diphenylethylene-2-O-glucoside
82373-94-2 >=98%
20mg
$40 2021-07-22
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R027737-20mg
2,3,5,4'-Tetrahydroxy stilbene-2-Ο-β-D-glucoside
82373-94-2 98%()
20mg
¥338 2024-05-21
SHANG HAI YUAN YE Biotechnology Co., Ltd.
B21757-20mg
2,3,5,4'-tetrahydroxyl diphenylethylene-2-o-glucoside
82373-94-2 ,HPLC≥98%
20mg
¥280.00 2021-09-02
SHANG HAI YUAN YE Biotechnology Co., Ltd.
B21757-1g
2,3,5,4'-tetrahydroxyl diphenylethylene-2-o-glucoside
82373-94-2 ,HPLC≥98%
1g
¥3500.00 2021-09-02

2,3,5,4'-Tetrahydroxy stilbene-2-Ο-β-D-glucoside Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1.5 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
2.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  40 min, rt
2.2 Solvents: Water ;  rt
Reference
Total Synthesis of Two Glycosylated Stilbenes, Oxyresveratrol 2-O-β-D-Glucopyranoside and 2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-Glucopyranoside
Kumar, Sunil; et al, Journal of Natural Products, 2017, 80(5), 1294-1301

Production Method 2

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C; -78 °C → rt; 1 h, rt; rt → -78 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; 18 h, rt
1.3 Solvents: Water ;  rt
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1.5 h, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
3.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  40 min, rt
3.2 Solvents: Water ;  rt
Reference
Total Synthesis of Two Glycosylated Stilbenes, Oxyresveratrol 2-O-β-D-Glucopyranoside and 2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-Glucopyranoside
Kumar, Sunil; et al, Journal of Natural Products, 2017, 80(5), 1294-1301

Production Method 3

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  10 min, rt
1.2 rt; 15 h, rt
1.3 Solvents: Water ;  rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C; -78 °C → rt; 1 h, rt; rt → -78 °C
2.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; 18 h, rt
2.3 Solvents: Water ;  rt
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1.5 h, 0 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
4.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  40 min, rt
4.2 Solvents: Water ;  rt
Reference
Total Synthesis of Two Glycosylated Stilbenes, Oxyresveratrol 2-O-β-D-Glucopyranoside and 2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-Glucopyranoside
Kumar, Sunil; et al, Journal of Natural Products, 2017, 80(5), 1294-1301

Production Method 4

Reaction Conditions
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Diethyl ether ;  rt
2.1 Solvents: Toluene ;  12 h, reflux
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C; -78 °C → rt; 1 h, rt; rt → -78 °C
3.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; 18 h, rt
3.3 Solvents: Water ;  rt
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1.5 h, 0 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
5.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  40 min, rt
5.2 Solvents: Water ;  rt
Reference
Total Synthesis of Two Glycosylated Stilbenes, Oxyresveratrol 2-O-β-D-Glucopyranoside and 2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-Glucopyranoside
Kumar, Sunil; et al, Journal of Natural Products, 2017, 80(5), 1294-1301

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  16 h, 45 psi, rt
2.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane ;  12 h, rt
3.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  10 min, rt
3.2 rt; 15 h, rt
3.3 Solvents: Water ;  rt
4.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C; -78 °C → rt; 1 h, rt; rt → -78 °C
4.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; 18 h, rt
4.3 Solvents: Water ;  rt
5.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1.5 h, 0 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
6.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  40 min, rt
6.2 Solvents: Water ;  rt
Reference
Total Synthesis of Two Glycosylated Stilbenes, Oxyresveratrol 2-O-β-D-Glucopyranoside and 2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-Glucopyranoside
Kumar, Sunil; et al, Journal of Natural Products, 2017, 80(5), 1294-1301

Production Method 6

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  10 min, rt
1.2 rt; 12 h, rt
1.3 Solvents: Water ;  rt
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
3.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Diethyl ether ;  rt
4.1 Solvents: Toluene ;  12 h, reflux
5.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C; -78 °C → rt; 1 h, rt; rt → -78 °C
5.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; 18 h, rt
5.3 Solvents: Water ;  rt
6.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1.5 h, 0 °C
6.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
7.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  40 min, rt
7.2 Solvents: Water ;  rt
Reference
Total Synthesis of Two Glycosylated Stilbenes, Oxyresveratrol 2-O-β-D-Glucopyranoside and 2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-Glucopyranoside
Kumar, Sunil; et al, Journal of Natural Products, 2017, 80(5), 1294-1301

Production Method 7

Reaction Conditions
1.1 Catalysts: Water Solvents: Methanol ;  0.5 h
Reference
Water-Assisted/Water-Accelerated Photoreaction of trans-2,3,4',5-Tetrahydroxystilbene-2-O-β-D-glucoside from the Roots of Polygonum multiflorum
Bao, Ni-Man ; et al, Journal of Agricultural and Food Chemistry, 2020, 68(18), 5086-5092

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  40 min, rt
1.2 Solvents: Water ;  rt
Reference
Total Synthesis of Two Glycosylated Stilbenes, Oxyresveratrol 2-O-β-D-Glucopyranoside and 2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-Glucopyranoside
Kumar, Sunil; et al, Journal of Natural Products, 2017, 80(5), 1294-1301

Production Method 9

Reaction Conditions
1.1 Solvents: Toluene ;  12 h, reflux
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C; -78 °C → rt; 1 h, rt; rt → -78 °C
2.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; 18 h, rt
2.3 Solvents: Water ;  rt
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1.5 h, 0 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
4.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  40 min, rt
4.2 Solvents: Water ;  rt
Reference
Total Synthesis of Two Glycosylated Stilbenes, Oxyresveratrol 2-O-β-D-Glucopyranoside and 2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-Glucopyranoside
Kumar, Sunil; et al, Journal of Natural Products, 2017, 80(5), 1294-1301

Production Method 10

Reaction Conditions
1.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane ;  12 h, rt
2.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  10 min, rt
2.2 rt; 15 h, rt
2.3 Solvents: Water ;  rt
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C; -78 °C → rt; 1 h, rt; rt → -78 °C
3.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; 18 h, rt
3.3 Solvents: Water ;  rt
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1.5 h, 0 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
5.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  40 min, rt
5.2 Solvents: Water ;  rt
Reference
Total Synthesis of Two Glycosylated Stilbenes, Oxyresveratrol 2-O-β-D-Glucopyranoside and 2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-Glucopyranoside
Kumar, Sunil; et al, Journal of Natural Products, 2017, 80(5), 1294-1301

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Diethyl ether ;  rt
3.1 Solvents: Toluene ;  12 h, reflux
4.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C; -78 °C → rt; 1 h, rt; rt → -78 °C
4.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; 18 h, rt
4.3 Solvents: Water ;  rt
5.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1.5 h, 0 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
6.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  40 min, rt
6.2 Solvents: Water ;  rt
Reference
Total Synthesis of Two Glycosylated Stilbenes, Oxyresveratrol 2-O-β-D-Glucopyranoside and 2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-Glucopyranoside
Kumar, Sunil; et al, Journal of Natural Products, 2017, 80(5), 1294-1301

Production Method 12

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dichloromethane ,  Water ;  12 h, 65 - 70 °C
1.2 Solvents: Water
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  16 h, 45 psi, rt
3.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane ;  12 h, rt
4.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  10 min, rt
4.2 rt; 15 h, rt
4.3 Solvents: Water ;  rt
5.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C; -78 °C → rt; 1 h, rt; rt → -78 °C
5.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; 18 h, rt
5.3 Solvents: Water ;  rt
6.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1.5 h, 0 °C
6.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
7.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  40 min, rt
7.2 Solvents: Water ;  rt
Reference
Total Synthesis of Two Glycosylated Stilbenes, Oxyresveratrol 2-O-β-D-Glucopyranoside and 2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-Glucopyranoside
Kumar, Sunil; et al, Journal of Natural Products, 2017, 80(5), 1294-1301

Production Method 13

Reaction Conditions
1.1 Solvents: Acetic acid ,  Dimethylformamide ;  3 h, reflux
1.2 Solvents: Water
2.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dichloromethane ,  Water ;  12 h, 65 - 70 °C
2.2 Solvents: Water
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  16 h, 45 psi, rt
4.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane ;  12 h, rt
5.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  10 min, rt
5.2 rt; 15 h, rt
5.3 Solvents: Water ;  rt
6.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C; -78 °C → rt; 1 h, rt; rt → -78 °C
6.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; 18 h, rt
6.3 Solvents: Water ;  rt
7.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1.5 h, 0 °C
7.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
8.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  40 min, rt
8.2 Solvents: Water ;  rt
Reference
Total Synthesis of Two Glycosylated Stilbenes, Oxyresveratrol 2-O-β-D-Glucopyranoside and 2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-Glucopyranoside
Kumar, Sunil; et al, Journal of Natural Products, 2017, 80(5), 1294-1301

Production Method 14

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Sulfuric acid Solvents: Methanol ,  Water ;  2 h, rt
1.2 Solvents: Water ;  rt
2.1 Solvents: Acetic acid ,  Dimethylformamide ;  3 h, reflux
2.2 Solvents: Water
3.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dichloromethane ,  Water ;  12 h, 65 - 70 °C
3.2 Solvents: Water
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  16 h, 45 psi, rt
5.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane ;  12 h, rt
6.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  10 min, rt
6.2 rt; 15 h, rt
6.3 Solvents: Water ;  rt
7.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C; -78 °C → rt; 1 h, rt; rt → -78 °C
7.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; 18 h, rt
7.3 Solvents: Water ;  rt
8.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1.5 h, 0 °C
8.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
9.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  40 min, rt
9.2 Solvents: Water ;  rt
Reference
Total Synthesis of Two Glycosylated Stilbenes, Oxyresveratrol 2-O-β-D-Glucopyranoside and 2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-Glucopyranoside
Kumar, Sunil; et al, Journal of Natural Products, 2017, 80(5), 1294-1301

Production Method 15

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  reflux
2.1 Reagents: Hydrogen peroxide Catalysts: Sulfuric acid Solvents: Methanol ,  Water ;  2 h, rt
2.2 Solvents: Water ;  rt
3.1 Solvents: Acetic acid ,  Dimethylformamide ;  3 h, reflux
3.2 Solvents: Water
4.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dichloromethane ,  Water ;  12 h, 65 - 70 °C
4.2 Solvents: Water
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  16 h, 45 psi, rt
6.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane ;  12 h, rt
7.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  10 min, rt
7.2 rt; 15 h, rt
7.3 Solvents: Water ;  rt
8.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C; -78 °C → rt; 1 h, rt; rt → -78 °C
8.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; 18 h, rt
8.3 Solvents: Water ;  rt
9.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1.5 h, 0 °C
9.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
10.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  40 min, rt
10.2 Solvents: Water ;  rt
Reference
Total Synthesis of Two Glycosylated Stilbenes, Oxyresveratrol 2-O-β-D-Glucopyranoside and 2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-Glucopyranoside
Kumar, Sunil; et al, Journal of Natural Products, 2017, 80(5), 1294-1301

2,3,5,4'-Tetrahydroxy stilbene-2-Ο-β-D-glucoside Raw materials

2,3,5,4'-Tetrahydroxy stilbene-2-Ο-β-D-glucoside Preparation Products

2,3,5,4'-Tetrahydroxy stilbene-2-Ο-β-D-glucoside Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:82373-94-2)2,3,5,4'-Tetrahydroxy stilbene-2-Ο-β-D-glucoside
Order Number:LE10394;LE934
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:03
Price ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:82373-94-2)2,3,5,4'-Tetrahydroxy stilbene-2-Ο-β-D-glucoside
Order Number:A864422
Stock Status:in Stock
Quantity:50mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:46
Price ($):176.0
Email:sales@amadischem.com

2,3,5,4'-Tetrahydroxy stilbene-2-Ο-β-D-glucoside Spectrogram

13C NMR
13C NMR
1H NMR 300 MHz DMSO
1H NMR

Additional information on 2,3,5,4'-Tetrahydroxy stilbene-2-Ο-β-D-glucoside

Introduction to 2,3,5,4’-Tetrahydroxy stilbene-2-O-β-D-glucoside (CAS No. 82373-94-2)

2,3,5,4’-Tetrahydroxy stilbene-2-O-β-D-glucoside, with the chemical identifier CAS No. 82373-94-2, is a naturally occurring polyphenolic compound that has garnered significant attention in the field of pharmaceutical research and nutraceutical applications. This glycoside derivative belongs to the stilbenes family, a class of compounds known for their diverse biological activities and potential health benefits. The structural configuration of this molecule, featuring multiple hydroxyl groups and a glucose moiety, contributes to its unique pharmacological properties and makes it a subject of extensive scientific investigation.

The compound is primarily derived from plants, with notable sources including grapes, peanuts, and various medicinal herbs. Its biosynthesis involves the condensation of malonyl-CoA and phenylalanine through the phenylpropanoid pathway, followed by glycosylation to enhance its solubility and bioavailability. The presence of four hydroxyl groups at specific positions (2, 3, 5, and 4’ on the stilbene core) imparts strong antioxidant capabilities, making it an effective scavenger of reactive oxygen species (ROS) and a potential therapeutic agent against oxidative stress-related diseases.

Recent advancements in biomedical research have highlighted the multifaceted roles of 2,3,5,4’-Tetrahydroxy stilbene-2-O-β-D-glucoside in modulating cellular signaling pathways. Studies have demonstrated its ability to activate the Nrf2/ARE pathway, a critical mechanism for inducing antioxidant defense proteins that protect against cellular damage. Additionally, preclinical trials have shown promising results in its potential application for cardiovascular protection, neuroprotection, and anti-inflammatory effects.

The glucosidic linkage in 2-O-β-D-glucoside enhances the compound’s stability and bioavailability upon oral administration. This feature is particularly significant in pharmaceutical formulations designed for chronic disease management. Researchers have explored its efficacy in reducing lipid peroxidation and improving endothelial function, which are key factors in preventing atherosclerosis. The compound’s interaction with estrogen receptors has also been studied for its potential role in alleviating menopausal symptoms and reducing the risk of hormone-dependent cancers.

In vitro studies have revealed that 2,3,5,4’-Tetrahydroxy stilbene-2-O-β-D-glucoside exhibits potent inhibitory effects on various enzymes involved in inflammation and metabolism. For instance, it has been shown to suppress lipoxygenase and cyclooxygenase activities, thereby reducing prostaglandin synthesis. Furthermore, its ability to modulate glucose metabolism has drawn interest in diabetes research. By enhancing insulin sensitivity and improving glucose uptake in adipocytes and myocytes, this compound may offer a novel therapeutic strategy for managing type 2 diabetes.

The pharmacokinetic profile of CAS No. 82373-94-2 has been thoroughly analyzed to optimize its delivery systems. Nanoparticle encapsulation and lipid-based carriers have been investigated to enhance its absorption rate and target specificity. These advancements aim to improve therapeutic efficacy while minimizing side effects. The compound’s low toxicity profile makes it an attractive candidate for long-term therapeutic use.

Emerging research also focuses on the synergistic effects of 2-O-β-D-glucoside when combined with other bioactive compounds. For example, studies suggest that its co-administration with resveratrol may amplify their protective effects against neurodegenerative diseases such as Alzheimer’s and Parkinson’s. This synergism is attributed to their complementary mechanisms of action—resveratrol’s activation of sirtuins and Tetrahydroxy stilbene’s antioxidant properties.

The industrial production of CAS No. 82373-94-2 has seen significant improvements in extraction efficiency and purity standards. Biotechnological approaches such as enzymatic glycosylation have been adopted to produce high-purity batches suitable for clinical trials. These innovations ensure that pharmaceutical manufacturers can meet stringent regulatory requirements while maintaining cost-effectiveness.

The regulatory landscape for 2-O-β-D-glucoside is evolving as more clinical data becomes available. Regulatory bodies are closely monitoring its safety profile and efficacy in various therapeutic indications. The growing body of evidence supporting its benefits may lead to its approval as a dietary supplement or an active pharmaceutical ingredient (API) in upcoming years.

The future directions of research on Tetrahydroxy stilbene derivatives like CAS No. 82373-94-2 include exploring their role in personalized medicine. By analyzing genetic predispositions and metabolic profiles, researchers aim to identify subpopulations that would benefit most from this compound’s therapeutic effects. This approach aligns with the broader trend toward precision healthcare solutions.

In conclusion,2,3,5,4’-Tetrahydroxy stilbene-2-O-β-D-glucoside represents a promising natural product with extensive biomedical applications. Its unique chemical structure confers potent antioxidant、anti-inflammatory、and metabolic-regulating properties,making it a valuable candidate for treating chronic diseases。With ongoing advancements in extraction、formulation,and clinical research,this compound is poised to make significant contributions to human health in the coming decades。

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:82373-94-2)2,3,5,4'-Tetrahydroxy stilbene-2-Ο-β-D-glucoside
LE10394;LE934
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
Email
Amadis Chemical Company Limited
(CAS:82373-94-2)2,3,5,4'-Tetrahydroxy stilbene-2-Ο-β-D-glucoside
A864422
Purity:99%
Quantity:50mg
Price ($):176.0
Email